N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a sulfonamide group and a propanoyl group linked to a phenyl-oxazole moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-sulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a phenyl-substituted nitrile and an appropriate aldehyde under acidic conditions.
Propanoylation: The oxazole derivative is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Piperazine Derivatization: The resulting compound is reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine to form the piperazine derivative.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines, depending on the specific site of reduction.
Substitution: Various substituted sulfonamides or thiols.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its sulfonamide group, which is known to mimic the structure of natural substrates in enzyme active sites. This makes it a candidate for drug development, particularly as enzyme inhibitors.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored, especially in the context of its sulfonamide moiety, which is a common pharmacophore in antibacterial and diuretic drugs. Research may focus on its efficacy and safety in treating various conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The oxazole ring may also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-carboxamide
- N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-thiourea
Uniqueness
Compared to similar compounds, N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group is known for its ability to form strong hydrogen bonds, enhancing the compound’s binding affinity to biological targets. Additionally, the presence of the oxazole ring provides rigidity and planarity, which can influence the compound’s overall reactivity and interaction with other molecules.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential in various scientific and industrial applications
Properties
Molecular Formula |
C18H24N4O4S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C18H24N4O4S/c1-20(2)27(24,25)22-12-10-21(11-13-22)18(23)9-8-17-19-14-16(26-17)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
InChI Key |
FNGMSTSSWGVJII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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